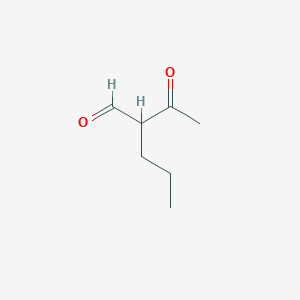

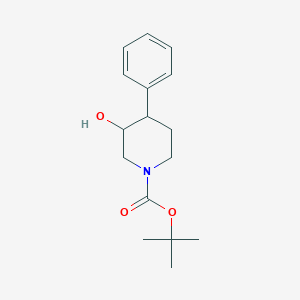

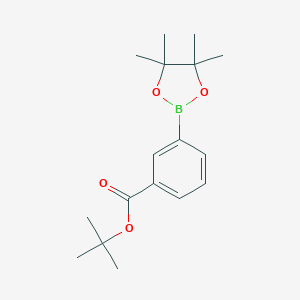

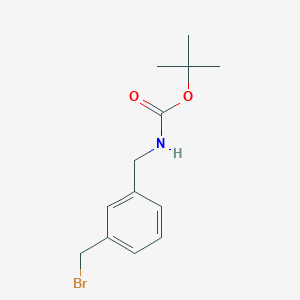

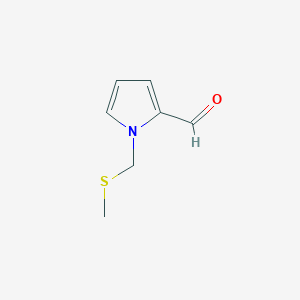

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to a family of compounds that are used in various synthetic transformations and have applications in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, a selective monoalkylation under phase transfer conditions has been reported, which emphasizes the high preference for 3-O-alkylation and avoids diether formation even with an excess of reagents . Additionally, stereoselective syntheses have been developed to produce cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, utilizing L-selectride and the Mitsunobu reaction . Other related compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, have been synthesized from commercially available starting materials through a series of reactions including nucleophilic substitution and oxidation, with high overall yields .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivative was determined, revealing that the molecules exist in a chair conformation in the solid state . Another study confirmed the structure of a tert-butyl piperazine-1-carboxylate derivative by single crystal XRD data, showing the compound crystallized in the monoclinic crystal system .

Chemical Reactions Analysis

Tert-butyl phenylazocarboxylates, closely related to the compound of interest, undergo nucleophilic substitutions and radical reactions. These reactions include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, facilitated by the tert-butyloxycarbonylazo group . The addition of tert-butylisonitrile at the carbonyl group of 3-hydroxypiperidin-4-ones has also been studied, providing a method for synthesizing 3-hydroxyisonipecotic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate derivatives can be inferred from related compounds. For instance, the interaction of axial hydroxyl groups with axial methyl groups in certain piperidine derivatives causes a downfield shift in the methyl proton NMR signal, and IR spectra indicate the presence of non-chair forms stabilized by intramolecular hydrogen bonds . The molecular electrostatic potential and frontier molecular orbital analyses of a tert-butyl piperidine-1-carboxylate derivative were performed using computational methods, providing insights into the reactivity of the compound .

Scientific Research Applications

Field

This compound is used in the field of Proteolysis Targeting Chimera (PROTAC) development .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Results

Synthetic Opioid Analgesic

Field

This compound is also known as “tert-butyl noroxycodone” and is used in the field of pain management .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a synthetic opioid analgesic that has gained significant attention in recent years due to its potential therapeutic effects.

Results

Illicit Fentanyl Manufacture

Field

This compound is used in the field of illicit drug manufacture , specifically for the synthesis of fentanyl .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is one of the precursors that can be used for the manufacture of fentanyl and its analogues .

Method of Application

This compound is used in one of the synthesis routes for fentanyl. The exact method would depend on the specific synthesis route being used .

Chemical Research

Field

This compound is used in the field of chemical research .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a chemical compound that can be used in various research applications .

Method of Application

The method of application would depend on the specific research context. It could be used as a reagent, a building block for more complex molecules, or a reference compound for analytical methods .

Results

The results would depend on the specific research context. In general, the use of this compound can contribute to the advancement of chemical research .

International Control of Illicit Fentanyl Manufacture

Field

This compound is used in the field of international control of illicit drug manufacture , specifically for the synthesis of fentanyl .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers to source these chemicals for their illicit business .

Method of Application

This compound is used in one of the synthesis routes for fentanyl. The exact method would depend on the specific synthesis route being used .

Chemical Research

Field

This compound is used in the field of chemical research .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a chemical compound that can be used in various research applications .

Method of Application

The method of application would depend on the specific research context. It could be used as a reagent, a building block for more complex molecules, or a reference compound for analytical methods .

Results

The results would depend on the specific research context. In general, the use of this compound can contribute to the advancement of chemical research .

Safety And Hazards

This compound is classified under GHS07 and GHS09. It has hazard statements H315, H317, H319, and H410. Precautionary statements include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 . It is also classified under Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

properties

IUPAC Name |

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKSGVMOCONJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609313 |

Source

|

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

CAS RN |

1000931-04-3 |

Source

|

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)